molecular formula C9H20O4<br>CH3CHOHCH2OCH(CH3)CH2OCH(CH3)CH2OH<br>C9H20O4 B1203775 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol CAS No. 24800-44-0

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Cat. No.: B1203775
CAS No.: 24800-44-0
M. Wt: 192.25 g/mol
InChI Key: LCZVSXRMYJUNFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is typically synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide). The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves the use of advanced distillation techniques to separate the desired compound from a mixture of propylene glycol oligomers. This process ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and stability. In biological systems, it can stabilize proteins and other biomolecules by forming hydrogen bonds with them .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol (Monopropylene Glycol)
  • 1-(2-Hydroxypropoxy)propan-2-ol (Dipropylene Glycol)
  • 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (Tripropylene Glycol)

Uniqueness

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is unique due to its higher molecular weight and the presence of multiple hydroxyl groups, which enhance its solubility and reactivity compared to other propylene glycols. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol
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InChI

InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3
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InChI Key

LCZVSXRMYJUNFX-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)OCC(C)OCC(C)O
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Molecular Formula

C9H20O4, Array
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DSSTOX Substance ID

DTXSID90871342
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Molecular Weight

192.25 g/mol
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Physical Description

Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID.
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Boiling Point

523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s.
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Flash Point

285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c.
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Solubility

SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible
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Density

1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0
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Vapor Density

6.63 (Air = 1), Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133
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Color/Form

COLORLESS LIQ

CAS No.

24800-44-0, 45096-22-8
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Melting Point

-49 °F (USCG, 1999), < -30 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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Customer
Q & A

Q1: What does the research reveal about the interaction between 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and 2,2,4-trimethylpentane? What are the implications of this interaction?

A1: The research paper [] investigates the liquid-liquid equilibrium (LLE) of the binary system comprising this compound and 2,2,4-trimethylpentane. The study experimentally determined the LLE at various temperatures using the cloud point method. The researchers then employed this data to calculate binary interaction parameters for the NRTL thermodynamic model. These parameters, when used in simulation software, allowed for the prediction of LLE for the mixture. The study demonstrated that the NRTL model, parameterized with experimental data, provided a more accurate prediction of LLE compared to the predictive UNIFAC model.

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